molecular formula C9H10BrNO B8694199 2-Bromo-1-(4-ethylpyridin-3-yl)ethanone

2-Bromo-1-(4-ethylpyridin-3-yl)ethanone

Cat. No.: B8694199
M. Wt: 228.09 g/mol
InChI Key: DHGTXFUTYYECOA-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-ethylpyridin-3-yl)ethanone is a brominated ketone derivative featuring a pyridine ring substituted with an ethyl group at the 4-position. Structurally, it consists of a 2-bromoethanone moiety attached to the 3-position of a 4-ethylpyridine scaffold. The bromine atom at the α-position of the ketone enhances its electrophilicity, making it reactive in nucleophilic substitution and condensation reactions, which are critical in synthesizing heterocyclic compounds like thiazoles, triazoles, and pyrazoles . While direct data for this compound are scarce, its analogs are frequently employed in medicinal chemistry as intermediates for antidiabetic, antimicrobial, and anticancer agents .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-1-(4-ethylpyridin-3-yl)ethanone

InChI

InChI=1S/C9H10BrNO/c1-2-7-3-4-11-6-8(7)9(12)5-10/h3-4,6H,2,5H2,1H3

InChI Key

DHGTXFUTYYECOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Compound Name Substituent(s) Molecular Weight Melting Point (°C) Key Features
2-Bromo-1-(4-ethylpyridin-3-yl)ethanone 4-Ethylpyridin-3-yl 242.09 (calc.) N/A Moderate lipophilicity
2-Bromo-1-(4-methoxyphenyl)ethanone 4-Methoxyphenyl 229.07 N/A Electron-donating methoxy group
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone 5-Nitrothiophen-2-yl 259.08 N/A Strong electron-withdrawing nitro group
2-Bromo-1-(6-bromopyridin-3-yl)ethanone 6-Bromopyridin-3-yl 278.93 N/A Increased halogenation
1-(5-Bromo-pyridin-3-yl)-ethanone 5-Bromopyridin-3-yl 200.04 90 Simpler pyridine scaffold

Key Observations :

  • Lipophilicity: The ethyl group in the target compound likely enhances solubility in organic solvents compared to polar derivatives like 2-bromo-1-(5-methoxypyridin-3-yl)ethanone .
  • Melting Points: Pyridine derivatives with halogen substituents (e.g., bromo or chloro) exhibit higher melting points due to stronger intermolecular forces, as seen in 1-(5-bromo-pyridin-3-yl)-ethanone (mp 90°C) .

Table 2: Reactivity in Nucleophilic Substitution

Compound Name Reaction Partner Product Formed Application
This compound Thiourea Thiazole derivatives Antidiabetic agents (inferred)
2-Bromo-1-(4-methoxyphenyl)ethanone Thiourea 4-(4-Methoxyphenyl)thiazol-2-amine Antidiabetic research
2-Bromo-1-(4-nitrophenyl)ethanone Hydrazines Pyrazole derivatives Antimicrobial scaffolds
2-Bromo-1-(4-bromophenyl)ethanone Thiosemicarbazones Thiazoline derivatives Anticancer studies

Key Observations :

  • Electrophilicity: Electron-withdrawing groups (e.g., nitro in 2-bromo-1-(4-nitrophenyl)ethanone) enhance reactivity in nucleophilic substitutions compared to electron-donating groups like ethyl or methoxy .
  • Heterocycle Synthesis : The target compound’s ethylpyridine moiety may direct regioselectivity in cyclization reactions, differing from phenyl or thiophene analogs .

Key Observations :

    Q & A

    Q. What are the recommended synthetic routes for 2-Bromo-1-(4-ethylpyridin-3-yl)ethanone?

    The compound can be synthesized via α-bromination of the parent ketone. A typical method involves treating 1-(4-ethylpyridin-3-yl)ethanone with bromine in chloroform under controlled conditions. Key steps include:

    • Bromination : Add Br₂ dropwise to the ketone in CHCl₃ at 0–25°C to avoid over-bromination.
    • Work-up : Wash with NaHCO₃ (to neutralize HBr) and Na₂S₂O₃ (to remove excess Br₂), followed by drying and solvent removal.
    • Purification : Recrystallization from diethyl ether or column chromatography.
      Yield optimization (e.g., 85% in analogous syntheses) depends on stoichiometry and temperature control .

    Q. How can researchers characterize this compound?

    Core techniques :

    • Melting Point : Compare observed values (e.g., ~128°C for structurally similar bromoethanones) to literature data to assess purity .
    • NMR Spectroscopy : Confirm the ethylpyridine moiety (e.g., aromatic protons at δ 8.5–9.0 ppm) and bromoethanone group (e.g., carbonyl at ~195 ppm in ¹³C NMR).
    • Mass Spectrometry : Molecular ion peak (M⁺) should match the calculated molecular weight (C₉H₁₀BrNO: ~228.09 g/mol).
    • Elemental Analysis : Validate C, H, N, and Br percentages .

    Q. What safety protocols are critical for handling this compound?

    • Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemically resistant gloves (e.g., nitrile), and safety goggles .
    • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile bromine or organic vapors.
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

    Advanced Research Questions

    Q. How can X-ray crystallography resolve the molecular structure of this compound?

    Methodology :

    • Crystal Growth : Use slow evaporation of a saturated solution in ethyl acetate or dichloromethane.
    • Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 305 K.
    • Refinement : Apply SHELXL for structure solution, with R factor < 0.05 for high accuracy.
      Key Parameters :
      • Bond lengths: C-Br (~1.93 Å), C=O (~1.21 Å).
      • Dihedral angles between pyridine and ethanone groups .

    Q. How do substituents on the pyridine ring influence reactivity in nucleophilic substitutions?

    Electronic Effects :

    • The 4-ethyl group donates electrons via inductive effects, slightly deactivating the pyridine ring and directing nucleophilic attacks to the α-carbon of the bromoethanone.
    • Comparative Studies :
      • Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the α-carbon.
      • Bulky substituents (e.g., -CF₃) may sterically hinder reactions .

    Q. What strategies optimize the use of this compound in heterocyclic synthesis?

    Applications :

    • Pyrrolo-Pyridine Derivatives : React with pyrrolo-pyridines to form bioactive intermediates (e.g., antiproliferative agents).
    • Thiazole Formation : Condense with thioureas to yield thiazole cores.
      Yield Optimization :
      • Use anhydrous conditions and catalysts like DIPEA for deprotonation.
      • Monitor reaction progress via TLC (Rf ~0.5 in DCM/EtOAc 9:1) .

    Q. How can stability and decomposition pathways be analyzed under varying conditions?

    Analytical Approaches :

    • Thermogravimetric Analysis (TGA) : Measure weight loss at 100–200°C to assess thermal stability.
    • HPLC-MS : Identify degradation products (e.g., de-brominated ketone or pyridine oxidation byproducts).
    • Accelerated Stability Studies : Expose to UV light, humidity, or acidic/basic buffers (pH 1–13) for 14 days .

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